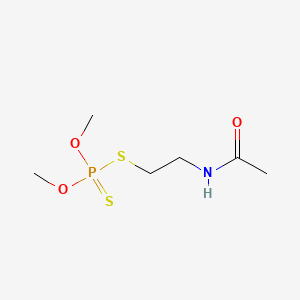

Amiphos

描述

属性

CAS 编号 |

13265-60-6 |

|---|---|

分子式 |

C6H14NO3PS2 |

分子量 |

243.3 g/mol |

IUPAC 名称 |

N-(2-dimethoxyphosphinothioylsulfanylethyl)acetamide |

InChI |

InChI=1S/C6H14NO3PS2/c1-6(8)7-4-5-13-11(12,9-2)10-3/h4-5H2,1-3H3,(H,7,8) |

InChI 键 |

BETVNUCOOCCCIO-UHFFFAOYSA-N |

SMILES |

CC(=O)NCCSP(=S)(OC)OC |

规范 SMILES |

CC(=O)NCCSP(=S)(OC)OC |

外观 |

Solid powder |

其他CAS编号 |

13265-60-6 |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>2 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

Amiphos; DAEP; AI3-27346; BRN 1953035; CP 49674; CP 49674; |

产品来源 |

United States |

Foundational & Exploratory

Amifostine's Cytoprotective Shield: An In-depth Technical Guide to its Core Mechanisms of Action

For Immediate Release

This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental validation of amifostine's cytoprotective properties. Designed for researchers, scientists, and drug development professionals, this document delves into the molecular and cellular processes that enable amifostine to selectively protect normal tissues from the cytotoxic effects of chemotherapy and radiation.

Executive Summary

Amifostine (WR-2721) is a broad-spectrum cytoprotective agent that mitigates the toxicities of various cancer therapies without compromising their anti-tumor efficacy.[1] As a prodrug, amifostine is dephosphorylated in vivo to its active thiol metabolite, WR-1065, which is responsible for its protective effects.[2] The selectivity of amifostine for normal tissues is a key attribute, stemming from differential metabolic activation and uptake between healthy and malignant cells.[2] The cytoprotective mechanisms are multifaceted, involving direct scavenging of free radicals, protection and repair of DNA, induction of a transient hypoxic state in normal tissues, and modulation of key cellular signaling pathways.[2][3] This guide will explore these mechanisms in detail, supported by quantitative data from preclinical and clinical studies, and provide methodologies for key experimental assessments.

The Core Mechanism: Selective Activation and Multifaceted Protection

The cytoprotective efficacy of amifostine is contingent on its conversion to the active metabolite, WR-1065. This process is central to its selective action.

Prodrug Activation and Selective Uptake

Amifostine is dephosphorylated by alkaline phosphatase, an enzyme that is significantly more abundant in the endothelium of normal tissues compared to tumor tissues.[2] This differential expression, coupled with the hypovascularity and acidic microenvironment of many tumors, leads to a higher concentration of WR-1065 in healthy tissues.[2]

Key Cytoprotective Actions of WR-1065

Once intracellular, WR-1065 exerts its protective effects through several mechanisms:

-

Free Radical Scavenging: The sulfhydryl group in WR-1065 is a potent scavenger of reactive oxygen species (ROS) generated by chemotherapy and radiotherapy, thereby preventing damage to cellular macromolecules.[2]

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair damaged DNA.[4] It can also induce conformational changes in DNA, making it less susceptible to damage.[4]

-

Induction of Hypoxia: The oxidation of WR-1065 consumes intracellular oxygen, creating a transient state of hypoxia in normal tissues. This hypoxic environment can render cells more resistant to the damaging effects of ionizing radiation.[2]

-

Modulation of Cellular Processes: WR-1065 influences cell cycle progression and apoptosis, often through the activation of the p53 tumor suppressor protein.[5][6] This can lead to cell cycle arrest, allowing more time for DNA repair.[6]

Quantitative Data on Amifostine's Cytoprotective Efficacy

The protective effects of amifostine have been quantified in both preclinical and clinical settings.

Preclinical Efficacy: Dose Reduction Factors

The Dose Reduction Factor (DRF) is a measure of the potency of a radioprotective agent. It is the ratio of the radiation dose that produces a specific level of toxicity in the presence of the agent to the dose that produces the same level of toxicity without the agent.

| Animal Model | Tissue/System | Amifostine Dose (mg/kg) | Route | DRF | Reference |

| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | 500 | Intraperitoneal | 2.7 | [7] |

| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | 500 | Intraperitoneal | 1.8 | [7] |

| Rats | Whole Liver Radiation | - | Systemic | ~1.1 | [8] |

Clinical Efficacy: Reduction of Chemotherapy- and Radiotherapy-Induced Toxicities

Numerous clinical trials have demonstrated the ability of amifostine to reduce the incidence and severity of treatment-related toxicities.

| Cancer Type | Treatment | Amifostine Dose | Toxicity Measured | Reduction with Amifostine | Reference |

| Advanced Ovarian Cancer | Cisplatin (100 mg/m²) + Cyclophosphamide (1000 mg/m²) | 910 mg/m² IV | Hematological, Renal, and Neurological Toxicities | Significant reduction | [1] |

| Head and Neck Cancer | Postoperative Radiotherapy (50-70 Gy) | 200 mg/m² IV | Acute and Late Grade ≥2 Xerostomia | Significant reduction | [1] |

| Lung Cancer | Thoracic Irradiation | 340 mg/m² | Pneumonitis and Esophagitis | Significant protection | [1] |

| Ovarian Cancer | Carboplatin (AUC 5) + Paclitaxel (175 mg/m²) | 910 mg/m² | Grade 3-4 Neutropenia | Reduced from 37.9% to 31.3% | [9] |

| Ovarian Cancer | Carboplatin (AUC 5) + Paclitaxel (175 mg/m²) | 910 mg/m² | Severe Mucositis | Reduced from 15.4% to 4.7% | [9] |

| Ovarian Cancer | Carboplatin (AUC 5) + Paclitaxel (175 mg/m²) | 910 mg/m² | Grade 3-4 Neurotoxicity | Reduced from 7.2% to 3.7% | [9] |

Key Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the cytoprotective mechanisms of amifostine.

Measurement of Alkaline Phosphatase (ALP) Activity in Cell Culture

This protocol is used to determine the level of ALP, the enzyme responsible for activating amifostine.

-

Cell Culture and Lysis:

-

Culture cells to confluence in a 96-well plate.

-

Aspirate the culture medium and wash the cell monolayer with sterile phosphate-buffered saline (PBS).

-

Lyse the cells by adding 100 µL of 2-amino 2-methyl 1-propanol (AMP) buffer (pH 10.5) containing 2 mg/mL of p-nitrophenyl phosphate (pNPP) to each well.[10]

-

-

Enzymatic Reaction and Measurement:

-

Quantification:

-

Generate a standard curve using known concentrations of p-nitrophenol.

-

Calculate the ALP activity, typically expressed as µmols of p-nitrophenol produced per minute per milligram of protein.[11]

-

Assessment of DNA Damage using the Alkaline Comet Assay

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Cell Preparation and Embedding:

-

Treat cells with the DNA damaging agent with or without amifostine pre-treatment.

-

Harvest the cells and resuspend them at approximately 2 x 10⁵ cells/mL in ice-cold PBS.

-

Mix the cell suspension with molten low melting point agarose (at 37°C) at a 1:10 (v/v) ratio.[12]

-

Immediately pipette 30 µL of the mixture onto a pre-coated slide and allow it to solidify at 4°C.[12]

-

-

Lysis and Electrophoresis:

-

Immerse the slides in a cold lysis buffer (pH 10.0) for at least 40 minutes.[13]

-

Place the slides in a horizontal gel electrophoresis tank filled with cold alkaline electrophoresis buffer (pH > 13.0) and allow the DNA to unwind for 40 minutes.[13]

-

Perform electrophoresis at 25 V and 300 mA for 40 minutes.[13]

-

-

Visualization and Analysis:

-

Neutralize the slides with a neutralization buffer (pH 7.5) for 10 minutes.[13]

-

Stain the DNA with a fluorescent dye such as ethidium bromide.[13]

-

Visualize the "comets" using a fluorescence microscope.

-

Quantify DNA damage using image analysis software to measure parameters such as tail length and the percentage of DNA in the tail.[13]

-

Quantification of DNA Double-Strand Breaks using γH2AX Immunofluorescence

This assay detects the phosphorylated form of histone H2AX (γH2AX), a marker for DNA double-strand breaks.

-

Cell Culture and Treatment:

-

Grow cells on coverslips and treat them with the DNA damaging agent with or without amifostine pre-treatment.

-

-

Immunostaining:

-

Fix the cells with 4% paraformaldehyde for 30 minutes.[14]

-

Permeabilize the cells with 0.3% Triton X-100 in PBS for 30 minutes.[14]

-

Block non-specific antibody binding with 5% bovine serum albumin (BSA) in PBS for 30 minutes.[14]

-

Incubate the cells with a primary antibody against γH2AX overnight at 4°C.[14]

-

Wash the cells and incubate with a fluorescently labeled secondary antibody for 2 hours at room temperature in the dark.[14]

-

Counterstain the nuclei with DAPI.[15]

-

-

Microscopy and Analysis:

Visualization of Amifostine-Modulated Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways influenced by amifostine's active metabolite, WR-1065.

Amifostine Activation and Initial Cytoprotective Actions

Caption: Amifostine is converted to its active form, WR-1065, which protects normal cells.

WR-1065-Mediated Activation of the p53 Pathway

Caption: WR-1065 activates the p53 pathway, leading to cell cycle arrest and cytoprotection.

Induction of Hypoxia-Inducible Factor 1-alpha (HIF-1α) by Amifostine

Caption: Amifostine induces hypoxia, leading to the stabilization and activation of HIF-1α.

Conclusion

Amifostine's unique, multi-pronged mechanism of action, centered on its selective activation in normal tissues, makes it a valuable tool in mitigating the toxic side effects of cancer therapy. By scavenging free radicals, protecting and repairing DNA, inducing a protective hypoxic state, and modulating critical cell signaling pathways, amifostine provides a robust cytoprotective shield. The quantitative data from numerous studies underscore its clinical utility, and the detailed experimental protocols provided herein offer a framework for further research and development in the field of cytoprotection. This in-depth understanding of amifostine's core mechanisms is crucial for optimizing its clinical application and for the development of next-generation cytoprotective agents.

References

- 1. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thiol WR-1065 and disulphide WR-33278, two metabolites of the drug ethyol (WR-2721), protect DNA against fast neutron-induced strand breakage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. jab.zsf.jcu.cz [jab.zsf.jcu.cz]

- 6. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. A Phase I clinical and pharmacology study using amifostine as a radioprotector in dose-escalated whole liver radiation therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phase III multicenter randomized trial of amifostine as cytoprotectant in first-line chemotherapy in ovarian cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. An innovative and cost-effective way to estimate alkaline phosphatase activity in in vitro cellular model systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. e-century.us [e-century.us]

- 12. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 13. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]

- 14. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Dual Role of Amifostine in DNA Repair and Free Radical Scavenging: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine (Ethyol®) is a broad-spectrum cytoprotective agent recognized for its ability to mitigate the toxic effects of chemotherapy and radiotherapy on normal tissues. Its efficacy stems from a dual mechanism of action: the direct scavenging of free radicals and the modulation of DNA repair pathways. This technical guide provides an in-depth analysis of these core functions, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to support further research and drug development in the field of cytoprotection.

Amifostine is a prodrug that is dephosphorylated in vivo to its active thiol metabolite, WR-1065.[1] This conversion is a key factor in its selective protection of normal tissues, which exhibit higher alkaline phosphatase activity compared to tumor tissues.[2] Once activated, WR-1065 exerts its protective effects through multiple avenues, including the neutralization of reactive oxygen species (ROS), donation of hydrogen atoms to repair damaged DNA, and induction of antioxidant enzymes.[2][3] Furthermore, emerging evidence suggests a complex role for WR-1065 in modulating DNA repair mechanisms, including its influence on homologous recombination.[3]

This guide will delve into the intricate details of these mechanisms, providing a comprehensive resource for understanding and harnessing the therapeutic potential of amifostine.

Core Mechanisms of Action

Free Radical Scavenging

The most immediate protective effect of amifostine's active metabolite, WR-1065, is its potent free radical scavenging activity. The sulfhydryl group (-SH) on WR-1065 readily donates a hydrogen atom to neutralize highly reactive oxygen species (ROS) generated by radiotherapy and certain chemotherapeutic agents.[2][3] This direct scavenging activity reduces oxidative stress and prevents damage to critical cellular components, including DNA, lipids, and proteins.[1]

Beyond direct scavenging, WR-1065 contributes to a sustained antioxidant response by upregulating the expression of endogenous antioxidant enzymes, most notably manganese superoxide dismutase (SOD2).[4] This is achieved through the activation of the NF-κB signaling pathway.[4] The induction of SOD2 provides a delayed but more prolonged cytoprotective effect.[4]

Modulation of DNA Repair Pathways

Amifostine's influence on DNA repair is multifaceted and an area of ongoing research. The ability of WR-1065 to donate a hydrogen atom can chemically repair DNA radicals, thereby preventing the fixation of DNA lesions.[3]

Recent studies have revealed a more intricate role for WR-1065 in influencing DNA repair pathway choice. Evidence suggests that WR-1065 can disrupt homologous recombination (HR), a major pathway for repairing DNA double-strand breaks.[3] By suppressing hyper-recombination, which can lead to genomic instability, WR-1065 may protect cells from the long-term consequences of DNA damage.[3] The precise impact of amifostine on other repair pathways, such as non-homologous end joining (NHEJ), is still under investigation.

Quantitative Data on the Efficacy of Amifostine

The cytoprotective effects of amifostine have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings related to its impact on DNA damage, cell survival, antioxidant enzyme activity, and clinical outcomes.

Table 1: Preclinical Efficacy of Amifostine (WR-1065)

| Parameter | Cell Line/Model | Treatment | Result | Citation |

| DNA Damage | ||||

| Micronucleus Frequency | RKO36 human colon carcinoma cells | 4 mM WR-1065 + Iron Ion Irradiation | Significant reduction in micronucleus formation compared to irradiation alone. | [1] |

| DNA Damage (Comet Assay) | Human lymphocytes | 250-5,000 µg/ml amifostine + in vitro irradiation | Significant radioprotective effect observed at all concentrations. | [5] |

| Cell Survival | ||||

| Clonogenic Survival | RKO36 human colon carcinoma cells | 4 mM WR-1065 + X-rays or Iron Ions | Significant radioprotection observed, with a smaller effect for iron ions. | [1] |

| Cell Death | Healthy human fibroblasts | WR-1065 + 10 Gy or 20 Gy Irradiation | Significant reduction in cell death compared to untreated controls. | [6] |

| Antioxidant Enzyme Induction | ||||

| SOD2 Activity | SA-NH tumor cells in C3H mice | 400 mg/kg amifostine | Over 2-fold increase in SOD2 activity 24 hours post-treatment. | [4] |

| SOD2 Gene Expression | Human microvascular endothelial cells (HMEC) | 4 mM or 40 µM WR-1065 | 1.8-fold increase in MnSOD gene expression. | [7] |

| SOD2 Gene Expression | U87 human glioma cells | 4 mM or 40 µM WR-1065 | 3.5-fold increase in MnSOD gene expression. | [7] |

| Homologous Recombination | ||||

| Camptothecin-induced HR | SPD8 CHO cells | 4 mM WR-1065 | Significant reduction in homologous recombination frequency. | [3] |

| Hydroxyurea-induced HR | SPD8 CHO cells | 4 mM WR-1065 | Significant reduction in homologous recombination frequency. | [3] |

Table 2: Clinical Efficacy of Amifostine in Radiotherapy for Head and Neck Cancer

| Endpoint | Amifostine Group | Control Group | p-value | Citation |

| Xerostomia | ||||

| Grade ≥2 Acute Xerostomia | 51% | 78% | <0.0001 | [8] |

| Grade ≥2 Chronic Xerostomia | 34% | 57% | 0.002 | [8] |

| Median Saliva Production | 0.26 g | 0.10 g | 0.04 | [8] |

| Mucositis & Dysphagia (Meta-analysis) | ||||

| Grade 3-4 Mucositis (Relative Risk) | 0.72 (95% CI: 0.54–0.95) | - | <0.00001 | [9] |

| Grade 3-4 Dysphagia (Relative Risk) | 0.39 (95% CI: 0.17–0.92) | - | 0.03 | [9] |

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for a comprehensive understanding of amifostine's function. The following diagrams, created using the DOT language, illustrate key pathways and workflows.

Signaling Pathway of Amifostine's Cytoprotective Action

Experimental Workflow for In Vitro Radioprotection Assay

Logical Relationship of Amifostine's Dual Functions

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of amifostine's efficacy.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Damage

This assay is used to detect DNA strand breaks in individual cells.

Materials:

-

Fully frosted microscope slides

-

Normal melting point (NMP) agarose

-

Low melting point (LMP) agarose

-

Lysis solution (2.5 M NaCl, 100 mM Na₂EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)

-

Alkaline electrophoresis buffer (300 mM NaOH, 1 mM Na₂EDTA, pH > 13)

-

Neutralization buffer (0.4 M Tris, pH 7.5)

-

DNA staining solution (e.g., SYBR Gold or propidium iodide)

-

Cell culture medium, PBS, trypsin-EDTA

-

Amifostine (WR-1065) and DNA damaging agent (e.g., H₂O₂ or ionizing radiation)

Procedure:

-

Cell Treatment: Culture cells to the desired confluency. Pre-incubate with amifostine (e.g., 0.1 mM for 1 hour) before exposing them to the DNA damaging agent.[10]

-

Slide Preparation: Coat microscope slides with a layer of 1% NMP agarose and allow to dry.

-

Cell Embedding: Harvest and resuspend treated and control cells in PBS at a concentration of 1 x 10⁵ cells/mL. Mix 10 µL of cell suspension with 90 µL of 0.7% LMP agarose at 37°C and quickly pipette onto the pre-coated slide. Cover with a coverslip and solidify on ice for 10 minutes.

-

Lysis: Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

-

DNA Unwinding: Place the slides in a horizontal gel electrophoresis tank filled with fresh, cold alkaline electrophoresis buffer for 20-40 minutes to allow for DNA unwinding.

-

Electrophoresis: Apply a voltage of approximately 25 V and 300 mA for 20-30 minutes.

-

Neutralization and Staining: Gently wash the slides three times with neutralization buffer for 5 minutes each. Stain the slides with a fluorescent DNA dye.

-

Visualization and Analysis: Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length of the comet tail and the percentage of DNA in the tail using appropriate software.

γ-H2AX Foci Formation Assay for DNA Double-Strand Breaks

This immunofluorescence-based assay detects the phosphorylation of histone H2AX (γ-H2AX), a marker for DNA double-strand breaks (DSBs).

Materials:

-

Cells cultured on coverslips in multi-well plates

-

Amifostine (WR-1065) and source of DSBs (e.g., ionizing radiation)

-

Fixative (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization buffer (e.g., 0.3% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Primary antibody: anti-phospho-histone H2AX (Ser139) antibody

-

Fluorescently labeled secondary antibody

-

Nuclear counterstain (e.g., DAPI)

-

Antifade mounting medium

-

Fluorescence microscope

Procedure:

-

Cell Seeding and Treatment: Seed cells on coverslips and allow them to adhere. Pre-treat with amifostine before inducing DSBs.

-

Fixation: After treatment and a recovery period, fix the cells with 4% paraformaldehyde for 15-30 minutes at room temperature.

-

Permeabilization: Wash the cells with PBS and then permeabilize with 0.3% Triton X-100 in PBS for 10-30 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding with 5% BSA in PBS for 30-60 minutes.

-

Primary Antibody Incubation: Incubate the cells with the primary anti-γ-H2AX antibody (diluted in blocking buffer) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI. Mount the coverslips onto microscope slides using antifade mounting medium.

-

Imaging and Quantification: Acquire images using a fluorescence microscope. The number of γ-H2AX foci per nucleus is counted using image analysis software.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This spectrophotometric assay measures the ability of a compound to scavenge the stable DPPH free radical.

Materials:

-

DPPH solution in methanol or ethanol (typically 0.1 mM)

-

Amifostine (WR-1065) or other thiol compounds

-

Positive control (e.g., ascorbic acid or Trolox)

-

Methanol or ethanol (spectrophotometric grade)

-

96-well microplate

-

Microplate reader

Procedure:

-

Preparation of Solutions: Prepare a stock solution of DPPH and the test compounds in methanol or ethanol. Create a series of dilutions for the test compounds and the positive control.

-

Assay Reaction: In a 96-well plate, add a defined volume of each sample dilution to separate wells. Add an equal volume of the DPPH working solution to all wells except the blank. A control well should contain the solvent and the DPPH solution.

-

Incubation: Incubate the plate in the dark at room temperature for a set time (e.g., 30 minutes).

-

Absorbance Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

-

Calculation of Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.

Conclusion

Amifostine stands as a clinically significant cytoprotective agent with a well-defined dual mechanism of action encompassing both direct free radical scavenging and the intricate modulation of DNA repair pathways. The quantitative data from a breadth of studies consistently demonstrate its efficacy in reducing the deleterious effects of genotoxic therapies on normal tissues. The detailed experimental protocols provided herein offer a standardized framework for the continued investigation of amifostine and the development of novel cytoprotectants. A thorough understanding of its molecular interactions, as visualized in the provided signaling and logical diagrams, is paramount for optimizing its clinical application and exploring its full therapeutic potential. This technical guide serves as a comprehensive resource to aid researchers, scientists, and drug development professionals in advancing the field of cytoprotection and improving outcomes for patients undergoing cancer therapy.

References

- 1. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Amifostine reduces inflammation and protects against 5-fluorouracil-induced oral mucositis and hyposalivation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Differential activation of nuclear transcription factor kappaB, gene expression, and proteins by amifostine's free thiol in human microvascular endothelial and glioma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of Amifostine in Head and Neck Cancer Patients Treated with Radiotherapy: A Systematic Review and Meta-Analysis Based on Randomized Controlled Trials | PLOS One [journals.plos.org]

- 10. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

The Journey of a Cytoprotector: An In-depth Technical Guide to the Cellular Uptake and Metabolism of Amifostine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine, known chemically as S-2-(3-aminopropylamino)ethylphosphorothioic acid, is a critical cytoprotective agent employed to mitigate the toxic effects of chemotherapy and radiation on normal tissues.[1][2][3] As a prodrug, its efficacy is entirely dependent on its metabolic activation and subsequent uptake into cells.[4][5][6] This technical guide provides a comprehensive overview of the cellular uptake and metabolism of amifostine, presenting quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows to support further research and drug development in this field.

The selective protection of normal tissues by amifostine is attributed to several factors, including higher alkaline phosphatase activity, and differences in vascularity and pH in normal tissues compared to tumors.[5][6][7] Understanding the intricacies of its metabolic journey is paramount to optimizing its clinical application and developing next-generation cytoprotective strategies.

Cellular Uptake and Metabolism

Amifostine is an inactive prodrug that requires enzymatic conversion to its active, free thiol form, WR-1065.[4][5] This biotransformation is the pivotal first step in its mechanism of action.

The Metabolic Pathway

The metabolic activation of amifostine is a targeted process, primarily occurring at the surface of normal tissue cells.

-

Dephosphorylation: Amifostine is rapidly dephosphorylated by alkaline phosphatase (ALP), an enzyme abundant on the plasma membranes of the arteriolar endothelium of normal tissues and the proximal tubular epithelium of the kidneys.[8][9] This reaction hydrolyzes the phosphate group from amifostine, yielding the active metabolite, WR-1065.[10][11] The activity of alkaline phosphatase is pH-dependent, with optimal function in alkaline environments.[12][13] Tumor microenvironments are often acidic, which can inhibit ALP activity and thus reduce the activation of amifostine.[6][13]

-

Cellular Entry of WR-1065: Once formed, WR-1065 is transported into cells. While some studies suggest that WR-1065 can enter cells via passive diffusion, others indicate the involvement of the polyamine transport system, for which its disulfide form, WR-33278, is a good substrate.[14] The rapid uptake of WR-1065 into tissues contributes to its short initial half-life in the plasma.[15]

-

Intracellular Fate: Inside the cell, WR-1065 can exist in a dynamic equilibrium with its symmetrical disulfide, WR-33278, and mixed disulfides with endogenous thiols like cysteine and glutathione.[8] These disulfide forms may act as a reservoir for the active thiol.[15] The cytoprotective effects of WR-1065 are mediated through several mechanisms, including scavenging of free radicals, hydrogen donation, and DNA protection.[1][5][6]

Quantitative Pharmacokinetic Data

The pharmacokinetic profiles of amifostine and its active metabolite, WR-1065, have been characterized in various studies. The rapid clearance of amifostine and the subsequent appearance and clearance of WR-1065 are key features of its pharmacology.

| Parameter | Amifostine (WR-2721) | WR-1065 (Active Metabolite) | Species | Reference(s) |

| Half-life (t½) | ~8-9 minutes | Biphasic: initial phase is short, final phase ~7.3 ± 3.6 h | Human | [12][15] |

| Clearance (CL) | 107 L/hr/m² (plasma) | 30.6 L/hr/m² (apparent, plasma) | Human | [12] |

| 136 L/hr/m² (whole blood) | 12.5 L/hr/m² (apparent, whole blood) | Human | [12] | |

| Volume of Distribution (Vd) | 5.53 L/m² (plasma) | - | Human | [12] |

| 7.23 L/m² (whole blood) | - | Human | [12] | |

| Peak Plasma Concentration (Cmax) | - | 47.5 ± 11.9 µM (after 1st dose) | Human | [15] |

| - | 79.0 ± 13.2 µM (after 2nd dose) | Human | [15] | |

| - | 84.8 ± 15.1 µM (after 3rd dose) | Human | [15] | |

| Lower Limit of Quantitation (LLQ) | 0.25 µM | 0.25 µM | Human | [12] |

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible investigation of amifostine's properties. Below are synthesized protocols based on published literature for key in vitro and in vivo experiments.

In Vitro Amifostine Activation and Cytoprotection Assay

This protocol is designed to assess the cytoprotective effects of amifostine on cultured cells.

-

Cell Culture: Plate target normal cells (e.g., fibroblasts) and cancer cells in parallel in appropriate cell culture plates. Allow cells to adhere overnight.[16]

-

Amifostine Preparation: Prepare a stock solution of amifostine in a sterile, buffered solution such as phosphate-buffered saline (PBS).[16] For studies requiring the active metabolite directly, use a commercially available solution of WR-1065.[17]

-

Activation and Treatment:

-

For amifostine treatment, add it to the cell culture medium at the desired final concentration (e.g., 250-5000 µg/mL).[13]

-

To facilitate activation in cell lines with low endogenous alkaline phosphatase, exogenous ALP can be added to the medium (e.g., 0.5-1 U/mL).[13][16]

-

For direct treatment with the active form, add WR-1065 to the medium at the desired concentration (e.g., 0.1-10 mM).[17][18][19]

-

-

Pre-incubation: Incubate the cells with amifostine/WR-1065 for a standardized period, typically 30 minutes, before introducing the cytotoxic agent.[16][17][18]

-

Cytotoxic Challenge: Expose the cells to a chemotherapeutic agent or ionizing radiation at the desired dose.[16]

-

Assessment of Cytoprotection: Evaluate cell viability, apoptosis, or other relevant endpoints using standard assays (e.g., clonogenic survival assay, MTT assay, flow cytometry for apoptosis).

In Vivo Assessment of Amifostine's Effects in Animal Models

This protocol outlines a general procedure for evaluating the efficacy of amifostine in animal models.

-

Animal Model: Select an appropriate animal model (e.g., mice or rats).[16]

-

Amifostine Preparation: Reconstitute lyophilized amifostine in a sterile vehicle, such as 0.9% Sodium Chloride Injection, to a suitable concentration for injection (e.g., 5-40 mg/mL).[17]

-

Administration: Administer the amifostine solution to the animals via the desired route (e.g., intravenous, subcutaneous, or intraperitoneal). The timing of administration is critical; typically, it is given 15-30 minutes prior to the cytotoxic challenge.[17][20] Dosages can range from 50 to 200 mg/kg in mice.[20][21]

-

Cytotoxic Challenge: Expose the animals to whole-body or targeted radiation or administer a chemotherapeutic agent.[20]

-

Sample Collection and Analysis: At specified time points, collect blood and/or tissues for pharmacokinetic analysis of amifostine and WR-1065, or for assessment of tissue damage and metabolic changes.[12][22]

-

Analytical Methods: Analyze the concentrations of amifostine and its metabolites using validated methods such as High-Performance Liquid Chromatography (HPLC) with electrochemical or fluorescence detection.[12][22]

Measurement of Alkaline Phosphatase Activity

The activity of alkaline phosphatase is a key determinant of amifostine activation.

-

Sample Preparation: Prepare cell lysates from cultured cells or tissue homogenates.[13]

-

Assay Principle: A colorimetric or fluorometric assay is typically used. For example, a colorimetric assay can utilize p-nitrophenyl phosphate (pNPP) as a substrate. ALP in the sample dephosphorylates pNPP to p-nitrophenol, which is yellow and can be quantified by measuring absorbance at 405 nm.[13] Alternatively, fluorometric and electrochemical methods using amifostine as a substrate have been developed.[10][23][24]

-

Procedure (Colorimetric):

-

Add cell lysate or tissue homogenate to a reaction buffer (e.g., bicarbonate buffer, pH 10.5).[13]

-

Add the pNPP substrate solution.[13]

-

Incubate at 37°C for a defined period (e.g., 30 minutes).[13]

-

Stop the reaction with a stop solution (e.g., 1 N NaOH).[13]

-

Measure the absorbance at 405 nm using a microplate reader.[13]

-

-

Data Analysis: The absorbance is directly proportional to the ALP activity in the sample. A standard curve can be generated using purified ALP to quantify the activity.[13]

Conclusion

The cellular uptake and metabolism of amifostine are intricate processes that are fundamental to its function as a selective cytoprotector. The conversion to the active thiol WR-1065 by alkaline phosphatase and its subsequent entry into normal cells are critical steps that confer its therapeutic benefit. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug developers to further explore the pharmacology of amifostine and to innovate in the field of cytoprotection. A thorough understanding of these core mechanisms will undoubtedly pave the way for improved clinical outcomes for patients undergoing cancer therapy.

References

- 1. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Quantitative Histologic Evidence of Amifostine Induced Cytoprotection in an Irradiated Murine Model of Mandibular Distraction Osteogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic profile of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. A novel electrochemical platform for assay of alkaline phosphatase based on amifostine and ATRP signal amplification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Clinical Pharmacokinetics of Amifostine and WR1065 in Pediatric Patients with Medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Involvement of the polyamine transport system in cellular uptake of the radioprotectants WR-1065 and WR-33278 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacokinetics of amifostine and its metabolites in patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. benchchem.com [benchchem.com]

- 18. WR-1065, the Active Metabolite of Amifostine, Mitigates Radiation-Induced Delayed Genomic Instability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Alterations in Tissue Metabolite Profiles with Amifostine-Prophylaxed Mice Exposed to Gamma Radiation - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Tissue levels of WR-1065, the active metabolite of amifostine (Ethyol), are equivalent following intravenous or subcutaneous administration in cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. Fluorometric determination of amifostine and alkaline phosphatase on amphiprotic molecularly imprinted silica crosslinked with binary functional silanes and carbon dots | 中國醫藥大學 研究發展處 [www3.cmu.edu.tw]

An In-depth Technical Guide to the Organ-Specific Protection of Amifostine

For Researchers, Scientists, and Drug Development Professionals

Amifostine (Ethyol®), an organic thiophosphate, serves as a critical cytoprotective agent, mitigating the toxic effects of chemotherapy and radiotherapy on normal tissues without compromising anti-tumor efficacy.[1][2] This guide provides a detailed examination of its mechanism of action, organ-specific protective effects supported by quantitative data, and relevant experimental protocols.

Core Mechanism of Action: Selective Activation and Protection

Amifostine (designated WR-2721) is a prodrug that is administered intravenously and remains inactive until metabolized.[3][4] Its selective protection of healthy tissues is a result of differences in the microenvironment between normal and tumor tissues.[5][6]

Activation and Uptake: The activation of Amifostine is catalyzed by membrane-bound alkaline phosphatase, an enzyme found in high concentrations in the endothelium of normal tissues.[7][8] This enzyme dephosphorylates Amifostine into its active free thiol metabolite, WR-1065.[2][4] The selective protection is attributed to several factors:

-

Higher Alkaline Phosphatase Activity: Normal tissues, especially in organs like the kidneys and salivary glands, exhibit significantly higher alkaline phosphatase activity compared to most tumor cells.[5][6]

-

Optimal pH: The neutral pH of approximately 7.4 in normal tissues is ideal for this enzymatic conversion, whereas the acidic microenvironment often found in tumors inhibits the process.[6][9]

-

Vascularization: Better vascular permeation in healthy tissues facilitates greater delivery of Amifostine for conversion.[2][9]

Once formed, WR-1065 is transported into cells, where it provides protection through multiple mechanisms.[10]

Cellular Protective Mechanisms: Inside the cell, WR-1065 employs a multi-faceted strategy to protect against damage from radiation and chemotherapy:

-

Free Radical Scavenging: As a potent antioxidant, WR-1065 directly neutralizes reactive oxygen species (ROS) generated by cytotoxic treatments, which are a primary source of cellular damage.[4][10]

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to repair DNA radicals, preventing strand breaks and other lesions.[4][11] It also binds to and stabilizes DNA, mitigating damage.[10]

-

Induction of Hypoxia: The auto-oxidation of WR-1065 can consume oxygen within the cell, inducing a state of transient hypoxia that makes cells more resistant to radiation damage.[3][12]

-

Modulation of Gene Expression: WR-1065 has been shown to influence redox-sensitive transcription factors and enzymes, including activating p53 and inducing antioxidant enzymes like manganese superoxide dismutase (SOD2), which further protect the cell from oxidative stress.[11][12][13]

Organ-Specific Protection: Quantitative Data

Amifostine's protective effects are most prominently documented in the salivary glands, kidneys, and bone marrow.

A. Salivary Gland Protection (Radiotherapy)

Radiation for head and neck cancer frequently damages salivary glands, leading to severe xerostomia (dry mouth).[14][15] Amifostine is the only FDA-approved drug to prevent this side effect.[3][14]

| Study Type / Endpoint | Treatment Group (Amifostine + Radiotherapy) | Control Group (Radiotherapy Alone) | p-value | Key Findings |

| Phase III Trial (Xerostomia) [1] | Significantly lower incidence of acute and late grade ≥2 xerostomia. | Higher incidence of xerostomia. | <0.05 | Amifostine 200 mg/m² significantly reduced radiation-induced dry mouth. |

| Double-Blind, Placebo-Controlled Trial [16] | No significant change in parenchymal function. No xerostomia occurred. | 40% reduction in parenchymal function. Grades I-II xerostomia observed. | <0.001 | Amifostine preserved salivary gland function after high-dose radioiodine treatment. |

| Randomized Trial (Mucositis & Xerostomia) [17] | Significantly reduced mucositis and xerostomia. | Higher rates of mucositis and xerostomia. | 0.0001 | Amifostine reduced toxicities in patients receiving concurrent radiochemotherapy. |

B. Nephroprotection (Chemotherapy)

Cisplatin and other platinum-based agents are notoriously nephrotoxic. Amifostine provides significant protection against this cumulative renal damage.[18][19]

| Study Type / Endpoint | Treatment Group (Amifostine + Chemo) | Control Group (Chemo Alone) | p-value | Key Findings |

| Phase III Trial (Ovarian Cancer) [1][18] | Significantly reduced nephrotoxicity. | Higher incidence of nephrotoxicity. | 0.001 | Amifostine reduced cumulative renal toxicity from cyclophosphamide/cisplatin. |

| Randomized Trial (GFR) [20][21] | Glomerular Filtration Rate (GFR) almost completely maintained (121 to 108 ml/min). | >30% reduction in median GFR (108 to 80 ml/min). | <0.001 | Amifostine preserved GFR in patients receiving cisplatin/ifosfamide. |

| Preclinical Study (Rat Model) [22] | Serum BUN and creatinine levels remained near normal. | Significantly elevated BUN and creatinine on days 3 and 5. | <0.05 | Amifostine reduced cisplatin-induced nephrotoxicity, possibly by suppressing the Fas/FasL system. |

C. Myeloprotection (Chemotherapy)

Amifostine protects hematopoietic progenitors in the bone marrow from a wide range of chemotherapeutic agents, reducing the severity and duration of myelosuppression.[5][23][24]

| Study Type / Endpoint | Treatment Group (Amifostine + Chemo) | Control Group (Chemo Alone) | p-value | Key Findings |

| Clinical Trial (Malignant Lymphoma) [25] | Fewer days of severe (grade III/IV) granulocytopenia and fewer infectious episodes. | More days of severe granulocytopenia. | Not specified | Amifostine is a good protector against the hematological toxicity of cyclophosphamide. |

| In Vitro Progenitor Assay [23] | 1.29- to 9.57-fold greater recovery of CFU-GEMM colonies vs. controls. | Lower recovery of progenitor colonies. | <0.05 | Amifostine protected primitive hematopoietic progenitors from various antineoplastics. |

| Breast Cancer (ABMS) [26] | 200-fold higher recovery of white blood cell progenitors post-purging. | Lower recovery of progenitors. | Not specified | Amifostine significantly shortens the time to bone marrow recovery after high-dose chemotherapy. |

Key Experimental Protocols

The following sections detail representative methodologies for evaluating Amifostine's efficacy.

A. In Vivo Model: Cisplatin-Induced Nephrotoxicity in Rats

This protocol is adapted from studies investigating the nephroprotective effects of Amifostine.[22]

-

Animal Model: Male Sprague-Dawley rats (48 total) are randomly divided into three groups (n=16 per group): Control (saline), Cisplatin only, and Amifostine + Cisplatin.

-

Dosing and Administration:

-

Amifostine Group: Receive Amifostine (200 mg/kg) via intraperitoneal (IP) injection.

-

Thirty minutes later, the Amifostine and Cisplatin-only groups receive a single IP injection of Cisplatin (6 mg/kg).

-

Control Group: Receives an equivalent volume of 0.9% saline solution via IP injection.

-

-

Sample Collection: Blood samples are collected via tail vein at baseline and on days 3, 5, and 10 post-treatment for biochemical analysis.

-

Endpoint Analysis:

-

Biochemical: Serum Blood Urea Nitrogen (BUN) and creatinine levels are measured using an automatic biochemical analyzer.

-

Histopathology: On day 10, animals are euthanized, and kidneys are harvested. Tissues are fixed in 10% formalin, embedded in paraffin, sectioned, and stained with Hematoxylin and Eosin (H&E) for microscopic examination of renal tubular necrosis.

-

Apoptosis Assessment: Apoptotic cells in renal tissue are quantified using the TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) method.

-

Immunohistochemistry: Expression of apoptotic pathway proteins (e.g., Fas/FasL) is assessed in renal tissue sections.

-

B. In Vitro Model: Hematopoietic Progenitor Protection

This protocol is based on clonogenic assays used to determine if Amifostine protects primitive hematopoietic progenitors from chemotherapy.[23]

-

Cell Source: Bone marrow mononuclear cells are isolated from normal human donors.

-

Pre-incubation: Cells are incubated for 15 minutes in one of three conditions:

-

Control: Standard medium.

-

Amifostine: Medium containing 500 µmol/L Amifostine.

-

WR-1065: Medium containing 100 µmol/L WR-1065.

-

-

Washing: Cells are washed twice to remove extracellular drug.

-

Chemotherapy Exposure: The washed cells are then treated with a selected antineoplastic agent (e.g., paclitaxel, cisplatin) for 1 to 6 hours.

-

Clonogenic Assay:

-

After exposure, cells are washed again and plated in a semi-solid methylcellulose medium supplemented with growth factors.

-

Plates are incubated for 14 days at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Endpoint Analysis:

-

Colonies are scored under a microscope. Key colony types include CFU-GEMM (multipotent progenitors) and BFU-E (erythroid progenitors).

-

The fold-protection is calculated by comparing the number of surviving colonies in the Amifostine/WR-1065 groups to the control group.

-

C. In Vitro Model: Radioprotection of Cancer vs. Normal Cells

This protocol outlines a method to assess the selective radioprotective effect of Amifostine's active metabolite, WR-1065.[27]

-

Cell Lines:

-

Normal Cells: Human Female Fibroblasts (FF).

-

Cancer Cells: Breast cancer cell lines (e.g., MCF-7, MDA-MB-231).

-

-

Cell Plating: Approximately 25,000-50,000 cells are seeded per well in 24-well plates and allowed to adhere for 24 hours.

-

Treatment:

-

WR-1065 Group: Cells are pre-treated with 0.25 mM WR-1065 for 20 minutes.

-

Control Group: Untreated cells serve as the control.

-

-

Irradiation: Following WR-1065 exposure and washing, cells are immediately irradiated with a single dose of 0, 10, or 20 Gy using an X-ray source.

-

Endpoint Analysis:

-

After 48 hours of incubation post-irradiation, cells are harvested.

-

Cell viability is assessed using the Trypan Blue exclusion method, where live and dead cells are counted with a hemocytometer.

-

The percent cell death is calculated for each condition to determine if WR-1065 selectively protected the normal fibroblasts without protecting the cancer cells.

-

References

- 1. Amifostine: an update on its clinical status as a cytoprotectant in patients with cancer receiving chemotherapy or radiotherapy and its potential therapeutic application in myelodysplastic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine - Wikipedia [en.wikipedia.org]

- 3. Amifostine: the first selective-target and broad-spectrum radioprotector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Amifostine? [synapse.patsnap.com]

- 5. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]

- 6. benchchem.com [benchchem.com]

- 7. The radioprotective agent, amifostine, suppresses the reactivity of intralysosomal iron - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Amifostine in clinical oncology: current use and future applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Amifostine for protection from antineoplastic drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Amifostine: mechanisms of action underlying cytoprotection and chemoprevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amifostine Induces Anti-Oxidant Enzymatic Activities in Normal Tissues and a Transplantable Tumor That Can Affect Radiation Response - PMC [pmc.ncbi.nlm.nih.gov]

- 13. WR1065 conjugated to thiol-PEG polymers as novel anticancer prodrugs: broad spectrum efficacy, synergism, and drug resistance reversal - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Localized Delivery of Amifostine Enhances Salivary Gland Radioprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Salivary gland protection by amifostine in high-dose radioiodine treatment: results of a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Selective cytoprotection with amifostine in concurrent radiochemotherapy for head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Amifostine is a Nephro-Protectant in Patients Receiving Treatment with Cisplatin [nephrojournal.com]

- 19. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The use of reduced doses of amifostine to ameliorate nephrotoxicity of cisplatin/ifosfamide-based chemotherapy in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. A randomized trial comparing the nephrotoxicity of cisplatin/ifosfamide-based combination chemotherapy with or without amifostine in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. [Protective effect of amifostine on cisplatin-induced nephrotoxicity and its mechanism] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Amifostine protects primitive hematopoietic progenitors against chemotherapy cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Amifostine protects bone marrow from benzene-induced hematotoxicity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Bone marrow protection with amifostine in the treatment of high-risk malignant lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. cancernetwork.com [cancernetwork.com]

- 27. Amifostine Prophylaxis in Irradiated Breast Reconstruction: A Study of Oncologic Safety In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Efficacy of Amifostine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical data supporting the efficacy of Amifostine (WR-2721) as a broad-spectrum cytoprotective agent. Amifostine is an organic thiophosphate prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065.[1] This guide details its mechanism of action, summarizes key quantitative findings from preclinical studies in structured tables, provides detailed experimental methodologies for pivotal assays, and illustrates the core signaling pathways and experimental workflows through diagrams.

Mechanism of Action

Amifostine's selective protection of normal tissues from the cytotoxic effects of radiation and chemotherapy is a cornerstone of its clinical potential.[1][2] This selectivity is attributed to physiological and biochemical differences between normal and tumor tissues.[1]

Activation and Core Protective Mechanisms:

Amifostine is inactive upon administration and requires hydrolysis by membrane-bound alkaline phosphatase to form its active metabolite, WR-1065.[1] Normal tissues, particularly the kidneys and salivary glands, exhibit higher alkaline phosphatase activity compared to most tumor tissues.[1] Furthermore, the neutral pH of normal tissues (around 7.4) is optimal for this enzymatic conversion, whereas the acidic microenvironment often found in tumors is less favorable.[1]

Once intracellular, WR-1065 exerts its protective effects through several key mechanisms:

-

Free Radical Scavenging: As a potent thiol, WR-1065 directly scavenges reactive oxygen species (ROS) generated by radiation and certain chemotherapeutic agents, thereby preventing initial cellular damage.[1]

-

DNA Protection and Repair: WR-1065 can donate a hydrogen atom to chemically repair damaged DNA.[1] It has also been shown to bind to DNA, stabilizing it and making it less susceptible to damage.[3] Some studies suggest that WR-1065 may also modulate DNA repair pathways, including homologous recombination.[4][5]

-

Induction of Transient Hypoxia: The auto-oxidation of WR-1065 consumes oxygen, leading to a temporary state of hypoxia in normal tissues, which is known to be radioprotective.[1]

-

Modulation of Cellular Pathways: WR-1065 has been shown to influence key signaling pathways involved in cell cycle regulation and apoptosis. It can activate transcription factors such as NF-κB and AP-1 and modulate the p53-mediated cell cycle arrest.[1][6]

Quantitative Data from Preclinical Studies

The radioprotective efficacy of Amifostine is often quantified using the Dose Reduction Factor (DRF), which is the factor by which the radiation dose can be increased in the presence of the protector to produce the same level of biological damage as in its absence.[1]

Table 1: Radioprotection Efficacy of Amifostine (Dose Reduction Factor)

| Animal Model | Tissue/Endpoint | Radiation Type | Amifostine Dose (mg/kg) | Route of Administration | DRF | Reference(s) |

| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | γ-irradiation | 500 | Intraperitoneal (ip) | 2.7 | [7] |

| Mice | Gastrointestinal Acute Radiation Syndrome (GI-ARS) | γ-irradiation | 500 | Intraperitoneal (ip) | 1.8 | [7] |

| Mice | Hematopoietic Acute Radiation Syndrome (H-ARS) | γ-irradiation | 300 | Intramuscular (im) | 2.7 | [8] |

| Mice | Survival (in combination with Selenium) | ⁶⁰Co γ-irradiation | 800-1200 | Intraperitoneal (ip) | >1.1 | [7] |

Table 2: Chemoprotection Efficacy of Amifostine

| Animal Model | Cytotoxic Agent | Toxicity Endpoint | Amifostine Dose (mg/kg) | Route of Administration | Protective Effect | Reference(s) |

| Guinea Pigs | Cisplatin (30 mg/kg) | Ototoxicity (Hearing Loss) | 1000 | Not Specified | Partial protection | [9] |

| Guinea Pigs | Cisplatin (30 mg/kg) | Nephrotoxicity | 1000 | Not Specified | Partial protection | [9] |

| Mice | Cisplatin (10 mg/kg) | DNA Damage (Leukocytes) | 56, 105 | Not Specified | Significant DNA protection (p<0.01) | [10] |

| Mice | 5-Fluorouracil (60 and 40 mg/kg) | Oral Mucositis & Hyposalivation | 12.5, 25, 50 | Not Specified | Prevention of inflammation and hyposalivation | [11] |

Table 3: Protection of Salivary Gland Function in a Murine Model of Radiation-Induced Xerostomia

| Treatment Group | Saliva Flow Rate (µL/min) at 8 weeks post-irradiation | Percentage of Acinar Cells Remaining (vs. Non-Irradiated) at 12 weeks post-irradiation |

| Irradiated (15 Gy) + Saline | ~0.5 - 0.7 | ~20% |

| Irradiated + Retroductal Amifostine | ~1.5 - 1.7 | ~75% |

| Irradiated + Retroductal WR-1065 | ~1.6 - 1.8 | ~80% |

| Data adapted from a study utilizing a single 15 Gy radiation dose to the submandibular glands of mice.[12] |

Experimental Protocols

Methodological consistency is crucial for the interpretation of preclinical data. Below are detailed protocols for key experiments cited in the literature.

In Vivo Radioprotection Study for Mucositis

This protocol is adapted from studies evaluating the efficacy of Amifostine in a rat model of radiation-induced mucositis.[13][14][15]

Animal Model:

-

Species: Sprague-Dawley rats

-

Sex: Female

-

Weight: 200-250 g

Experimental Groups:

-

Control (No treatment)

-

Radiation only

-

Amifostine + Radiation

Procedure:

-

Amifostine Administration: Administer Amifostine (e.g., 200 mg/kg) via intravenous (IV) or subcutaneous (SC) injection at a specified time (e.g., 30 minutes) before irradiation.[13][14]

-

Anesthesia: Anesthetize the rats (e.g., with an intraperitoneal injection of ketamine/xylazine).

-

Irradiation: Irradiate the head and neck region with a single dose of γ-radiation (e.g., 15.3 Gy) using a suitable irradiator.[13][14] The rest of the body should be shielded.

-

Mucositis Scoring: For 10-14 days post-irradiation, examine the oral cavities of the rats daily. Score the degree of mucosal erythema and edema using a validated scoring system (e.g., a 0-5 scale for erythema and a 0-2 scale for edema).[13][14]

-

Endpoint Analysis:

-

Histopathology: At the end of the observation period, euthanize the animals and collect tongue and cheek pouch tissues for histological analysis (e.g., H&E staining) to assess epithelial damage, inflammation, and ulceration.

-

Survival Analysis: Monitor survival for a specified period (e.g., 30 days).

-

In Vivo Chemoprotection Study for Nephrotoxicity

This protocol is based on studies assessing Amifostine's protection against cisplatin-induced kidney damage.[9][16]

Animal Model:

-

Species: Guinea pigs or mice

-

Sex: Male or Female

Experimental Groups:

-

Control (Vehicle only)

-

Cisplatin only

-

Amifostine + Cisplatin

-

Amifostine only

Procedure:

-

Amifostine Administration: Administer Amifostine (dose varies by study) via a specified route (e.g., intraperitoneal injection) 30 minutes before cisplatin administration.

-

Cisplatin Administration: Administer a single dose of cisplatin (e.g., 30 mg/kg in guinea pigs).[9]

-

Sample Collection: Collect blood samples at baseline and at specified time points after treatment (e.g., 4 days or 4 weeks).[9][17]

-

Nephrotoxicity Assessment:

-

Blood Urea Nitrogen (BUN) and Serum Creatinine: Measure the levels of BUN and serum creatinine in the collected blood samples as indicators of kidney function.[17]

-

Histopathology: At the end of the study, euthanize the animals and collect the kidneys for histological examination to assess tubular damage.

-

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathway of Amifostine Activation and Cytoprotection

References

- 1. benchchem.com [benchchem.com]

- 2. Amifostine: chemotherapeutic and radiotherapeutic protective effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioprotectants: pharmacology and clinical applications of amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. p53 protein regulates the effects of amifostine on apoptosis, cell cycle progression, and cytoprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Assessment of the protective effects of amifostine against cisplatin-induced toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amifostine (WR2721) Confers DNA Protection to In Vivo Cisplatin-Treated Murine Peripheral Blood Leukocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Amifostine reduces inflammation and protects against 5-fluorouracil-induced oral mucositis and hyposalivation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Preclinical modeling of improved amifostine (Ethyol) use in radiation therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Amifostine (ETHYOL) protects rats from mucositis resulting from fractionated or hyperfractionated radiation exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Amifostine reduces the incidence of cumulative nephrotoxicity from cisplatin: laboratory and clinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Amifostine in the Supportive Care of Cancer for Patients with Head & Neck Cancer | Clinigen [clinigengroup.com]

Amifostine: A Comprehensive Technical Guide to its Differential Effects on Normal and Tumor Tissues

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Amifostine (WR-2721) is a cytoprotective agent that has demonstrated a remarkable ability to selectively protect normal tissues from the cytotoxic effects of radiation and chemotherapy, without compromising the anti-tumor efficacy of these treatments. This technical guide provides an in-depth analysis of the mechanisms underlying this differential effect, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of the core signaling pathways. The selective action of amifostine is primarily attributed to its differential metabolism in normal versus tumor tissues, leading to a higher concentration of its active metabolite, WR-1065, in healthy cells. This document aims to serve as a comprehensive resource for researchers and drug development professionals working to understand and harness the therapeutic potential of amifostine and similar cytoprotective agents.

The Core Mechanism: Selective Activation in Normal Tissues

Amifostine is a prodrug that is dephosphorylated in vivo to its active free thiol metabolite, WR-1065.[1][2] This conversion is catalyzed by the enzyme alkaline phosphatase, which is significantly more abundant in the capillaries and cell membranes of most normal tissues compared to tumor tissues.[1][3] Several other factors contribute to this selectivity:

-

Tumor Hypovascularity: The poorly organized and often deficient blood supply in tumors limits the delivery of amifostine to cancer cells.

-

Lower pH in Tumors: The acidic microenvironment of many tumors is less favorable for the activity of alkaline phosphatase and the uptake of WR-1065.[2]

-

Facilitated Diffusion: The uptake of WR-1065 into cells is a carrier-mediated process that is more efficient in normal tissues.[4]

This combination of factors leads to a significantly higher concentration of the protective WR-1065 in normal tissues, providing a therapeutic window for cytoprotection without interfering with the anti-cancer effects of therapy.

Quantitative Data: Efficacy of Amifostine in Normal Tissue Protection

The protective effects of amifostine have been quantified in numerous preclinical and clinical studies. The following tables summarize key findings.

Table 1: Preclinical Radioprotection Data

| Animal Model | Normal Tissue | Radiation Dose | Amifostine Dose (mg/kg) | Protection Metric | Result | Reference |

| Mice | Hematopoietic System | Whole Body | 500 (IP) | Dose Reduction Factor (DRF) | 2.7 | [5] |

| Mice | Gastrointestinal System | Whole Body | 500 (IP) | Dose Reduction Factor (DRF) | 1.8 | [5] |

| Mice | Bone Marrow | 9 Gy | 500 (oral nanoparticles) | 30-day survival | Significantly enhanced | [6] |

| Mice | Intestinal Crypts | 11 Gy | 500 (oral nanoparticles) | Crypt cell survival | Significantly enhanced | [6] |

| Male Mice | Brain | 2 Gy (60Co gamma-rays) | 214 (IP) | Cognitive function | Mitigated radiation effects | [7] |

Table 2: Clinical Data on Amifostine's Protective Effects

| Cancer Type | Therapy | Amifostine Dose | Endpoint | Results | Reference |

| Head and Neck | Radiotherapy | 200 mg/m² (IV) | Grade ≥2 Acute Xerostomia | Reduced from 78% to 51% (P<.0001) | [8] |

| Head and Neck | Radiotherapy | 200 mg/m² (IV) | Grade ≥2 Chronic Xerostomia | Reduced from 57% to 34% (P=.002) | [8] |

| Head and Neck | Radiochemotherapy | 300 mg/m² | Grade 4 Mucositis (by Week 5) | Reduced from 52.2% to 4.5% (p = 0.0006) | [9] |

| Head and Neck | Radiochemotherapy | 300 mg/m² | Grade 2 Xerostomia (at 3 months) | Reduced from 73.9% to 27% (p = 0.0001) | [9] |

| Ovarian | Cyclophosphamide + Cisplatin | 910 mg/m² | Neutropenic fever | Significant decrease in incidence and duration | [10] |

Experimental Protocols

In Vitro Assessment of Amifostine's Cytoprotective Effect

Objective: To determine the ability of amifostine's active metabolite, WR-1065, to protect normal cells versus tumor cells from the cytotoxic effects of radiation or chemotherapy in vitro.

Materials:

-

Normal human cell line (e.g., NIH3T3 fibroblasts)

-

Human tumor cell line (e.g., a thyroid cancer cell line)

-

Cell culture medium and supplements

-

Amifostine (WR-2721) and its active metabolite WR-1065

-

Alkaline Phosphatase (AP)

-

Cytotoxic agent (e.g., H₂O₂, γ-radiation source)

-

Comet assay kit

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Culture: Culture normal and tumor cell lines in appropriate media until they reach logarithmic growth phase.

-

Amifostine Treatment:

-

For experiments with the prodrug, incubate cells with varying concentrations of amifostine (e.g., 0-5,000 µg/ml) and alkaline phosphatase (e.g., 0.5-1 U/ml) for a predetermined time (e.g., 1 hour) prior to cytotoxic challenge.[11]

-

For direct assessment of the active metabolite, pre-treat cells with WR-1065 (e.g., 0.1 mM) for 1 hour.[12]

-

-

Cytotoxic Challenge: Expose the cells to a DNA-damaging agent. For example, treat with 0.1 mM H₂O₂ for 1 hour or irradiate with a specific dose of γ-radiation (e.g., 6 Gy).[12]

-

Assessment of DNA Damage (Comet Assay):

-

Immediately after treatment, harvest the cells and perform the alkaline comet assay according to the manufacturer's protocol.

-

This assay measures DNA strand breaks. A reduction in the "comet tail" length in amifostine-treated normal cells compared to untreated cells indicates protection.

-

-

Data Analysis: Quantify the extent of DNA damage and calculate a dose-modifying factor (DMF) to express the level of radioprotection. A DMF is the ratio of radiation doses required to produce the same biological effect with and without the protective agent.[11]

In Vivo Evaluation of Radioprotection in a Mouse Model

Objective: To assess the ability of amifostine to protect normal tissues from radiation-induced damage in a living organism.

Animal Model:

-

C3H or C57BL/6 mice are commonly used. All procedures must be approved by an Institutional Animal Care and Use Committee.

Materials:

-

Amifostine

-

Sterile saline

-

Small-animal irradiator (e.g., Cesium-137 source)

-

Anesthetic

-

Lead shielding

Procedure:

-

Amifostine Administration: Dissolve amifostine in sterile saline and administer via intraperitoneal (IP) injection at a dose of, for example, 200 mg/kg body weight, 30 minutes prior to irradiation.[13]

-

Irradiation: Anesthetize the mice and shield non-target areas of the body with lead. Deliver a single dose of whole-body gamma irradiation (e.g., 9 Gy for survival studies).[6]

-

Assessment of Normal Tissue Toxicity:

-

Survival: Monitor the mice for 30 days and record survival rates.[6]

-

Hematopoietic Progenitor Cell Survival: At a specified time post-irradiation, humanely euthanize a subset of mice, harvest bone marrow, and perform colony-forming unit assays to assess the survival of hematopoietic progenitor cells.[6]

-

Intestinal Crypt Cell Survival: For gastrointestinal protection assessment, euthanize mice at a specific time post-irradiation, collect a section of the jejunum, and perform histological analysis to count the number of surviving crypts per cross-section.[6]

-

-

Data Analysis: Compare the outcomes in the amifostine-treated group to a control group that received saline prior to irradiation. Statistical analysis (e.g., t-test, survival curve analysis) is used to determine the significance of the protective effect.

Signaling Pathways and Molecular Mechanisms

The protective effects of WR-1065 in normal tissues are multifactorial, involving direct chemical interactions and modulation of cellular signaling pathways. In contrast, the lower concentration of WR-1065 in tumor cells results in a lack of these protective mechanisms.

Differential Modulation of Apoptosis

In normal cells, WR-1065 can modulate the apoptotic pathway to favor cell survival in the face of cytotoxic insults. In some tumor cells, however, amifostine has been shown to potentiate the effects of certain chemotherapeutic agents by enhancing apoptosis. For example, in HL-60 human promyelocytic leukemia cells, amifostine in combination with doxorubicin led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic protein Bax, along with a significant increase in caspase-3 activity.[14]

DNA Repair Mechanisms

WR-1065 is a potent scavenger of free radicals, which are major mediators of DNA damage from radiation and some chemotherapy agents.[1] By neutralizing these reactive species, WR-1065 directly prevents DNA lesions. Furthermore, there is evidence that WR-1065 can influence DNA repair pathways. Interestingly, some studies suggest that WR-1065 may protect normal cells by suppressing hyperactive homologous recombination (HR), a DNA repair process that, when overstimulated, can lead to genomic instability.[2][15] In contrast, in some cancer cells, the altered cellular environment and lower WR-1065 concentration may lead to an inhibition of efficient DNA repair, potentially increasing the efficacy of DNA-damaging agents.[12]

Conclusion

Amifostine's selective protection of normal tissues is a well-established phenomenon rooted in its differential metabolism. The higher concentration of its active metabolite, WR-1065, in normal cells affords protection through multiple mechanisms, including free radical scavenging and modulation of apoptosis and DNA repair pathways. The quantitative data from both preclinical and clinical studies provide strong evidence for its efficacy in reducing the toxicities of cancer therapies. The detailed experimental protocols provided in this guide offer a framework for further research into amifostine and the development of novel cytoprotective agents. A thorough understanding of the signaling pathways involved is crucial for optimizing the clinical use of amifostine and for identifying new therapeutic targets to improve the therapeutic ratio of cancer treatments. This technical guide serves as a foundational resource for scientists and researchers dedicated to advancing the field of cytoprotection in oncology.

References

- 1. Amifostine: A selective cytoprotective agent of normal tissues from chemo-radiotherapy induced toxicity (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amifostine Metabolite WR-1065 Disrupts Homologous Recombination in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protection of normal tissues from the cytotoxic effects of chemotherapy and radiation by amifostine (WR-2721): preclinical aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The preclinical basis for broad-spectrum selective cytoprotection of normal tissues from cytotoxic therapies by amifostine (Ethyol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Radioprotection in mice following oral delivery of amifostine nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Amifostine (WR-2721) Mitigates Cognitive Injury Induced by Heavy Ion Radiation in Male Mice and Alters Behavior and Brain Connectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phase III randomized trial of amifostine as a radioprotector in head and neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Prophylactic use of amifostine to prevent radiochemotherapy-induced mucositis and xerostomia in head-and-neck cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Amifostine-mediated protection of normal bone marrow from cytotoxic chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Radioprotective effects of amifostine in vitro and in vivo measured with the comet assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amifostine does not protect thyroid cancer cells in DNA damaging in vitro models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. Induction of caspase 3 activity, bcl-2 bax and p65 gene expression modulation in human acute promyelocytic leukemia HL-60 cells by doxorubicin with amifostine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Amifostine metabolite WR-1065 disrupts homologous recombination in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Amifostine Administration in Radiotherapy

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amifostine is a cytoprotective agent indicated to reduce the incidence of moderate to severe xerostomia (dry mouth) in patients undergoing postoperative radiation treatment for head and neck cancer.[1][2] It is a prodrug that is dephosphorylated in normal tissues by alkaline phosphatase to its active free thiol metabolite, WR-1065.[3][4] This active metabolite is believed to protect normal tissues by scavenging free radicals generated by radiation, donating hydrogen to repair DNA damage, and inducing cellular hypoxia.[1][5] The selectivity of amifostine for normal tissues is attributed to the higher alkaline phosphatase activity, higher pH, and better vascularity in normal tissues compared to tumors, leading to preferential activation and uptake of the active metabolite.[1][4]

These application notes provide a summary of administration protocols, efficacy data, and experimental methodologies for the use of amifostine in a radiotherapy setting.

Quantitative Data Summary

The following tables summarize the efficacy of amifostine in reducing radiation-induced toxicities and the common side effects associated with its administration.

Table 1: Efficacy of Amifostine in Reducing Radiotherapy-Induced Toxicities

| Toxicity | Amifostine Administration Details | Efficacy Outcome | Reference |

| Acute Xerostomia | 200 mg/m² IV daily, 15-30 minutes before radiotherapy | Significant reduction in Grade 2-4 acute xerostomia. | [3] |

| Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | Odds Ratio (OR) 0.24 (95% CI, 0.15-0.36; p < 0.00001) for developing acute xerostomia. | [6] | |

| Late Xerostomia | 200 mg/m² IV daily, 15-30 minutes before radiotherapy | Systematic and significant reduction in late xerostomia. | [3] |

| Radiotherapy vs. Radiotherapy + Amifostine (meta-analysis) | OR 0.33 (95% CI, 0.21-0.51; p < 0.00001) for developing late xerostomia. | [6] | |

| Head and neck cancer patients | Markedly decreased Grade 3 xerostomia at 9, 12, and 15 months, and Grade 2 at 18 and 24 months. | [7] | |